molecular formula C17H18N4O B12897200 4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine CAS No. 88875-27-8

4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine

Cat. No.: B12897200
CAS No.: 88875-27-8
M. Wt: 294.35 g/mol
InChI Key: QUDMOEBOFYBYLU-UHFFFAOYSA-N
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Description

4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine is a heterocyclic compound that features an imidazo[1,5-a]pyrimidine core. This compound is of interest due to its potential pharmacological activities and its structural similarity to other biologically active molecules. The presence of both morpholine and imidazo[1,5-a]pyrimidine moieties in its structure suggests it may have diverse applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-imidazol-4-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions . The reaction conditions often require the use of solvents such as ethanol or toluene, and catalysts like trifluoroacetic acid (TFA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols

Mechanism of Action

The mechanism of action of 4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or modulating the activity of key proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine is unique due to the presence of both morpholine and imidazo[1,5-a]pyrimidine moieties in its structure. This combination of functional groups provides a versatile scaffold for the development of new therapeutic agents and chemical probes.

Properties

88875-27-8

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

4-(4-methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine

InChI

InChI=1S/C17H18N4O/c1-13-11-15(20-7-9-22-10-8-20)19-16-12-18-17(21(13)16)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3

InChI Key

QUDMOEBOFYBYLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CN=C(N12)C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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